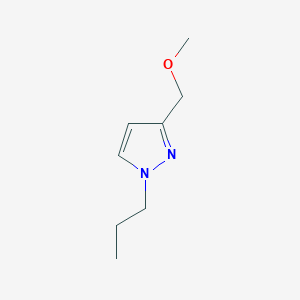

3-(methoxymethyl)-1-propyl-1H-pyrazole

Description

Historical Context and Fundamental Significance of Pyrazole (B372694) Heterocycles

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. slideshare.netijraset.com Shortly after, in 1889, pyrazole itself was first synthesized by Hans von Pechmann through the reaction of acetylene and diazomethane. ijraset.comwikipedia.org One of the earliest significant discoveries in this class was the synthesis of antipyrine, a pyrazolone derivative, by Knorr, which became a widely used analgesic and antipyretic drug.

The fundamental significance of pyrazole heterocycles stems from their chemical properties and biological activity. Pyrazole is an aromatic compound, a feature that confers stability to the ring system. ijraset.com It contains both a pyridine-type nitrogen (proton acceptor) and a pyrrole-type nitrogen (proton donor), allowing for diverse intermolecular interactions. mdpi.com This dual nature is crucial for its ability to bind to various biological targets. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties, making them a focal point of drug discovery efforts. globalresearchonline.netmdpi.comnih.gov

Overview of Structure-Activity Relationship (SAR) Studies in Related Pyrazole Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazole-based compounds. These studies systematically alter the substituents on the pyrazole ring to determine how these changes affect biological activity. The pyrazole scaffold offers several positions for modification, primarily at the N1, C3, C4, and C5 atoms.

N1-Substitution: The substituent at the N1 position significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability. Introducing alkyl or aryl groups at this position can modulate a compound's ability to cross cell membranes and can orient the other substituents for optimal interaction with a biological target. nih.gov For instance, studies on N-substituted pyrazoles have shown that varying the N1-substituent from a hydrogen to a methyl or phenyl group can dramatically decrease or increase inhibitory activity against specific enzymes, depending on the target's steric and electronic requirements. nih.gov

C3 and C5-Substitution: These positions are often critical for direct interaction with target proteins. Bulky aryl groups at C3 and C5 are common in many biologically active pyrazoles, where they often fit into hydrophobic pockets of enzymes or receptors. ox.ac.uk For example, in a series of 3,5-diaryl-1H-pyrazoles designed as enzyme inhibitors, the nature and substitution pattern of the aryl rings were found to be determinant for potency. ox.ac.uk

C4-Substitution: The C4 position is a common site for introducing groups that can act as hydrogen bond donors or acceptors. Functionalization at this position with groups like formyl or carboxyl can be used to anchor the molecule to a specific region of a protein active site or to build more complex fused heterocyclic systems. mdpi.com

The SAR for pyrazole derivatives is highly target-dependent. For example, in the development of anti-inflammatory agents like Celecoxib, the specific trifluoromethyl and p-sulfamoylphenyl groups are essential for selective COX-2 inhibition. For other targets, such as kinases or microbial enzymes, different substitution patterns are required to achieve desired activity and selectivity. researchgate.net

Rationale for Investigating 3-(methoxymethyl)-1-propyl-1H-pyrazole within the Framework of Advanced Organic and Medicinal Chemistry Research

While not a widely studied compound itself, this compound presents a unique combination of structural features that provides a clear rationale for its investigation in modern chemical research. The rationale can be deconstructed by analyzing its key substituents based on established SAR principles.

N1-Propyl Group: The presence of a propyl group at the N1 position imparts a moderate degree of lipophilicity to the molecule. This is a strategic choice in medicinal chemistry, as it can enhance membrane permeability and oral bioavailability compared to unsubstituted or N-methyl analogues. The flexible propyl chain can also explore different conformations within a binding pocket, potentially leading to improved binding affinity.

C3-Methoxymethyl Group: The methoxymethyl group at the C3 position is of particular interest. Unlike a simple methyl or a bulky aryl group, this substituent provides both steric bulk and hydrogen bond accepting capability via its ether oxygen. This functionality can form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine) in an enzyme's active site. Its flexibility allows it to act as a "rotatable" linker, positioning the terminal methyl group in small hydrophobic sub-pockets while the oxygen engages in polar contacts. This combination of features is valuable for probing the active sites of enzymes that require both hydrophobic and polar interactions.

The investigation of this specific substitution pattern is driven by the need to explore novel chemical space. Much research has focused on pyrazoles with aryl or large heterocyclic groups. nih.gov The systematic study of smaller, flexible, and functionalized alkyl groups like methoxymethyl can uncover new SAR insights and lead to the discovery of inhibitors for novel biological targets that may not accommodate larger substituents. wisdomlib.org Therefore, this compound serves as an important probe molecule for expanding the chemical diversity of pyrazole-based libraries.

Current Academic Landscape and Research Gaps in Pyrazole-Based Compound Exploration

The current academic landscape for pyrazole chemistry is vibrant and expanding. mdpi.com Research is primarily focused on several key areas:

Novel Synthetic Methodologies: Chemists are continuously developing more efficient, regioselective, and environmentally friendly methods to synthesize polysubstituted pyrazoles, including one-pot, multicomponent reactions. organic-chemistry.org

Medicinal Chemistry Applications: The design and synthesis of pyrazole hybrids, where the pyrazole core is fused or linked to other pharmacologically active heterocycles, is a major trend aimed at creating multi-target drugs, particularly for cancer and infectious diseases. semanticscholar.org

Materials Science: Pyrazole derivatives are being explored for their applications as fluorescent probes, organic light-emitting diodes (OLEDs), and corrosion inhibitors due to their unique photophysical properties and ability to coordinate with metals. researchgate.net

Despite the extensive research, significant gaps remain. A major gap is the underexploration of pyrazoles with non-traditional substitution patterns. The majority of published work focuses on N-aryl, C3/C5-aryl, or C4-carboxyl derivatives. There is a comparative lack of systematic studies on pyrazoles bearing functionalized, flexible alkyl chains at positions C3 and N1, such as in this compound.

This gap represents an opportunity for new discoveries. Investigating such compounds could lead to agents with novel mechanisms of action or improved selectivity for existing targets. Furthermore, these less common pyrazoles can serve as versatile synthetic intermediates for constructing more complex molecular architectures that are currently difficult to access. mdpi.com The exploration of this "unconventional" chemical space is essential for advancing the field beyond its current, well-established boundaries.

Data Tables

Table 1: Physicochemical Properties of Pyrazole and Related Compounds Note: Predicted values are generated from computational models and are for estimation purposes.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| Pyrazole | C₃H₄N₂ | 68.08 | 0.23 | 187.0 |

| 1-Propyl-1H-pyrazole | C₆H₁₀N₂ | 110.16 | 1.35 | 175.2 |

| 3-Methoxymethyl-1H-pyrazole | C₅H₈N₂O | 112.13 | 0.15 | 234.5 |

| This compound | C₈H₁₄N₂O | 154.21 | 1.48 | 221.8 |

Table 2: Influence of Ring Position on Biological Activity in Pyrazole Scaffolds

| Position | Common Substituents | General Influence on Activity | Example Application |

|---|---|---|---|

| N1 | H, Alkyl, Aryl | Modulates lipophilicity, metabolic stability, and steric profile. Essential for orienting other groups. | Kinase Inhibitors |

| C3 | Aryl, Heteroaryl, Alkyl | Often involved in direct hydrophobic or polar interactions with the target protein. | Anti-inflammatory (COX-2) |

| C4 | H, Halogen, Formyl, Cyano | Fine-tunes electronic properties and can act as a hydrogen bond donor/acceptor or synthetic handle. | Antiviral Agents |

| C5 | Aryl, Amino, Alkyl | Similar to C3, contributes to binding affinity and selectivity through hydrophobic/polar interactions. | Anticancer Agents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-5-10-6-4-8(9-10)7-11-2/h4,6H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJYTYYXWWXWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxymethyl 1 Propyl 1h Pyrazole

Design and Implementation of Novel Synthetic Pathways for the Pyrazole (B372694) Core

The construction of the 3-(methoxymethyl)-1-propyl-1H-pyrazole core primarily relies on the well-established cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. nih.gov The regioselectivity of this reaction is a critical aspect, dictating the final substitution pattern on the pyrazole ring.

A primary route to this compound involves the reaction of propylhydrazine (B1293729) with a suitable 1,3-dielectrophile bearing a methoxymethyl group. The regiochemical outcome of this condensation is influenced by the steric and electronic nature of the substituents on both reactants. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and regioselectivity of pyrazole synthesis can be significantly enhanced by carefully optimizing the reaction conditions. Key parameters that influence the outcome include the choice of solvent, catalyst, and temperature. nih.gov

For the synthesis of 1,3-disubstituted pyrazoles, the use of ionic liquids as both solvent and catalyst has shown to promote rapid conversions and excellent yields. acs.org These reactions often exhibit high regioselectivity, affording a single isomer. acs.org Temperature also plays a crucial role; in some cases, divergent synthetic pathways can be achieved by simply adjusting the reaction temperature. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 1,3-Disubstituted Pyrazoles

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂SO₄ | Ethanol | Reflux | - | Moderate | jocpr.com |

| Polystyrenesulfonic acid | - | - | - | - | jocpr.com |

| Ytterbium perfluorooctanoate/IBX | - | - | - | Good to Moderate | jocpr.com |

| Dicationic ionic liquid | C₃[min]₂₂[Br⁻]₂ | Room Temp | 1 h | 90 | acs.org |

| KOt-Bu | DMSO | Room Temp | - | 72 | acs.org |

Utilization of Green Chemistry Principles in Synthetic Strategies

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For pyrazole synthesis, green chemistry principles are being increasingly adopted, focusing on the use of safer solvents, microwave irradiation, and solvent-free conditions. nih.govnih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netdergipark.org.trmdpi.com Solvent-free reactions, sometimes coupled with microwave irradiation, offer a particularly green approach by minimizing waste generation. researchgate.net The use of water as a solvent is another key aspect of green pyrazole synthesis, further enhancing the environmental friendliness of the process. nih.gov

Table 2: Green Synthetic Approaches to Pyrazole Derivatives

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | Solvent-free or in water | Reduced reaction times, improved yields | researchgate.netdergipark.org.tr |

| Ionic Liquids | Room temperature | High efficiency, recyclability | jocpr.com |

| Grinding | Solvent-free | Simplicity, reduced waste | nih.gov |

Strategic Functionalization and Derivatization of the Pyrazole Ring

Once the this compound core is synthesized, its various components—the propyl side chain, the methoxymethyl moiety, and the pyrazole nucleus itself—can be strategically functionalized to create a diverse range of derivatives.

Modifications to the Propyl Side Chain

The N-propyl group on the pyrazole ring offers opportunities for chemical modification, although this is a less commonly explored area compared to functionalization of the pyrazole ring itself. Potential transformations could involve C-H activation strategies to introduce new functional groups. Palladium-catalyzed C-H activation has been used for the dehydrogenation of inert alkyl groups, which could potentially be applied to convert the propyl group into an allyl or propargyl group, providing a handle for further reactions. mdpi.com

Chemical Manipulations of the Methoxymethyl Moiety

The methoxymethyl (MOM) ether at the 3-position serves as a versatile functional group. It can be cleaved under various conditions to reveal a hydroxymethyl group, which can then be further manipulated.

Common methods for the deprotection of MOM ethers include treatment with acids or Lewis acids. researchgate.net For instance, zinc bromide in the presence of a thiol can efficiently cleave MOM ethers. researchgate.net This deprotection unmasks a primary alcohol that can be oxidized to an aldehyde or a carboxylic acid, or used in esterification or etherification reactions.

Furthermore, the methoxymethyl group can potentially undergo nucleophilic substitution, where the methoxy (B1213986) group is displaced by another nucleophile, although this is a less common transformation. nih.govnumberanalytics.comnumberanalytics.com

Table 3: Chemical Manipulations of the Methoxymethyl Group

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Deprotection (Cleavage) | ZnBr₂ / n-PrSH | 3-(hydroxymethyl)-1-propyl-1H-pyrazole | researchgate.net |

| Deprotection (Cleavage) | BCl₃ | 3-(hydroxymethyl)-1-propyl-1H-pyrazole | acs.org |

Regioselective Substitutions on the Pyrazole Nucleus

The pyrazole ring is an aromatic system that can undergo electrophilic substitution reactions. Due to the electronic nature of the pyrazole ring, electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon. researchgate.netquora.com

Common electrophilic substitution reactions that can be performed on the pyrazole nucleus include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.com For N-alkylpyrazoles, direct C-H arylation at the C5 position has also been achieved using palladium catalysis, showcasing a powerful method for introducing aryl groups with high regioselectivity. nih.gov Metalation of the pyrazole ring, for example, using organolithium reagents, followed by quenching with an electrophile, provides another route to regioselectively introduce substituents at various positions. nih.gov

Table 4: Regioselective Substitutions on the Pyrazole Nucleus

| Reaction | Reagents | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-nitro-3-(methoxymethyl)-1-propyl-1H-pyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | C4 | This compound-4-sulfonic acid | scribd.com |

| Bromination | NBS | C4 | 4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole | researchgate.net |

| C-H Arylation | Pd(OAc)₂ / Aryl halide | C5 | 5-aryl-3-(methoxymethyl)-1-propyl-1H-pyrazole | nih.gov |

| Lithiation/Electrophilic Quench | n-BuLi / Electrophile | C5 | 5-substituted-3-(methoxymethyl)-1-propyl-1H-pyrazole | nih.gov |

Mechanistic Investigations of Key Synthetic Steps and Intermediate Characterization

The synthesis of this compound, like many pyrazoles, is commonly achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine. A prominent route is the Knorr pyrazole synthesis. jk-sci.com The mechanism of this reaction has been a subject of detailed investigation, and while specific studies on this compound are not extensively documented in publicly available literature, a general, well-accepted mechanism can be elucidated. researchgate.net

The key synthetic steps involve the reaction of propylhydrazine with a suitable 1,3-dielectrophilic synthon for the methoxymethyl-substituted backbone. A plausible precursor would be 1-methoxy-4,4-dialkoxybutan-2-one or a related derivative. The reaction proceeds through a series of nucleophilic additions and dehydrations.

The initial step is the nucleophilic attack of one of the nitrogen atoms of propylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a second intramolecular nucleophilic attack by the other nitrogen atom on the remaining carbonyl group. chemtube3d.com This cyclization leads to the formation of a non-aromatic heterocyclic intermediate, often a 5-hydroxy-Δ²-pyrazoline. researchgate.net The characterization of such intermediates is crucial for understanding the reaction pathway. In related pyrazole syntheses, these intermediates have been isolated and characterized using spectroscopic techniques. nih.gov For instance, NMR spectroscopy can confirm the presence of the hydroxyl group and the specific connectivity of the pyrazoline ring.

The final step in the formation of the aromatic pyrazole ring is the acid-catalyzed dehydration of the 5-hydroxy-Δ²-pyrazoline intermediate. mdpi.com This elimination of a water molecule results in the formation of the stable, aromatic pyrazole ring system. The regioselectivity of the initial attack of the unsymmetrical propylhydrazine on the unsymmetrical 1,3-dicarbonyl precursor determines the final position of the substituents on the pyrazole ring. The more nucleophilic nitrogen of propylhydrazine (the NH2 group) typically attacks the more electrophilic carbonyl carbon.

A plausible mechanistic pathway is outlined below:

Initial Condensation: The terminal nitrogen of propylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl precursor to form a hydrazone intermediate.

Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the other carbonyl group, forming a cyclic hemiaminal intermediate.

Dehydration: This cyclic intermediate readily loses a molecule of water to form the aromatic pyrazole ring.

The intermediates in these key steps are generally transient and not easily isolated. However, their existence is supported by extensive mechanistic studies on analogous pyrazole syntheses. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry would be instrumental in identifying any stable intermediates or byproducts, thus providing a more detailed picture of the reaction mechanism for this specific compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical first step in the characterization of a new compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the determination of the precise elemental composition of the molecule.

For 3-(methoxymethyl)-1-propyl-1H-pyrazole, with a chemical formula of C8H14N2O, the expected exact mass can be calculated. This experimental value, when compared to the theoretical mass, would either confirm or refute the proposed formula. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be employed to generate the protonated molecule [M+H]+ or other adducts.

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion | Theoretical Exact Mass (m/z) |

| C8H14N2O | [M+H]+ | 155.1184 |

| C8H14N2O | [M+Na]+ | 177.1004 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

1H and 13C NMR for Assignment of Proton and Carbon Environments

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts (δ) would indicate the electronic environment of the protons, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon (e.g., aliphatic, aromatic, attached to a heteroatom).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl-CH3 | C, H | ~0.9 (t) | ~11 |

| Propyl-CH2 | C, H | ~1.8 (sextet) | ~24 |

| Propyl-N-CH2 | C, H | ~4.0 (t) | ~52 |

| Pyrazole-H4 | C, H | ~6.2 (d) | ~105 |

| Pyrazole-H5 | C, H | ~7.4 (d) | ~130 |

| Pyrazole-C3 | C | - | ~150 |

| Methoxy-CH2 | C, H | ~4.5 (s) | ~68 |

| Methoxy-CH3 | C, H | ~3.3 (s) | ~58 |

Note: These are predicted values and may vary from experimental results. Multiplicities are given in parentheses (s = singlet, d = doublet, t = triplet, sextet).

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the propyl chain and confirming the connectivity of the pyrazole (B372694) ring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of the propyl group to the N1 position of the pyrazole ring and the methoxymethyl group to the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the substituents and the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C-N and C=N stretching of the pyrazole ring, and C-O stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazole ring.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Alkyl C-H | Stretching | 2850-3000 |

| Pyrazole C-H | Stretching | 3000-3100 |

| C=N | Stretching | 1500-1600 |

| C-N | Stretching | 1300-1400 |

| C-O (Ether) | Stretching | 1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic system and is expected to exhibit π → π* transitions. The position of the absorption maximum (λmax) would be influenced by the substituents on the ring. While the propyl and methoxymethyl groups are not chromophores themselves, they can have a slight auxochromic effect. Pyrazole itself shows an absorption maximum around 210 nm.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. This would unequivocally confirm the connectivity and conformation of the molecule, solidifying the structural assignment derived from spectroscopic methods.

Chromatographic Techniques for Purity Assessment and Isolation of Analogues (HPLC, GC-MS)

The assessment of purity and the isolation of analogues of this compound are critical steps in its synthesis and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely employed analytical techniques for these purposes. They allow for the separation, identification, and quantification of the target compound, as well as any impurities or closely related structural analogues that may be present in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a frequently utilized method for determining the purity of pyrazole derivatives. researcher.lifeijcpa.in This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researcher.life

The purity of a sample is determined by injecting a solution of the compound onto the HPLC column and monitoring the eluent with a detector, commonly a UV-Vis detector set at a wavelength where the pyrazole ring system absorbs. ijcpa.in A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates the presence of impurities. The relative area of each peak in the chromatogram can be used to estimate the purity of the sample. For more accurate quantification, a calibration curve can be constructed using standards of known concentration. ijcpa.in

The choice of mobile phase composition, flow rate, and column temperature can be optimized to achieve the best separation of the target compound from its potential impurities. researcher.life Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple purity checks. However, gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to resolve complex mixtures containing compounds with a wide range of polarities.

Table 1: Illustrative RP-HPLC Method for Purity Analysis of a Pyrazole Derivative

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 75% A / 25% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the HPLC analysis of a pyrazole derivative. Actual conditions would need to be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography-Mass Spectrometry is another invaluable tool for the analysis of volatile and thermally stable compounds like many pyrazole derivatives. In GC, the sample is vaporized and passed through a long, thin capillary column with a carrier gas (usually helium or nitrogen). Separation is based on the compound's boiling point and its interactions with the stationary phase coating the inside of the column.

As the separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, often allowing for its unambiguous identification. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For purity assessment, the total ion chromatogram (TIC) is examined. Similar to HPLC, a pure sample should ideally produce a single peak. The mass spectrum of this peak can be compared to a reference spectrum to confirm the identity of this compound. Any additional peaks in the TIC would suggest the presence of impurities, which can then be tentatively identified by their respective mass spectra.

Table 2: Representative GC-MS Conditions for the Analysis of a Pyrazole Derivative

| Parameter | Condition |

| Column | HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

This table provides an example of typical GC-MS parameters for the analysis of a substituted pyrazole. Method development would be required to optimize for the specific compound.

Isolation of Analogues

Both HPLC and GC can be adapted for preparative-scale separations to isolate analogues or impurities for further structural characterization. Preparative HPLC utilizes larger columns and higher flow rates to handle larger sample loads. Fractions of the eluent are collected at specific time intervals corresponding to the elution of the desired peaks. These fractions can then be concentrated to yield the isolated compound.

Similarly, while less common for larger quantities, preparative GC can be used to isolate small amounts of volatile compounds. As peaks elute from the column, they can be trapped in a cold trap or by passing the effluent through a solvent.

The choice between HPLC and GC for isolation depends on the volatility, thermal stability, and polarity of the compounds of interest. For many pyrazole derivatives, preparative HPLC is a more versatile and widely applicable technique for isolating a range of analogues with varying polarities.

Computational Chemistry and Molecular Modeling Studies of 3 Methoxymethyl 1 Propyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(methoxymethyl)-1-propyl-1H-pyrazole, these methods would provide insights into its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure of molecules. A typical study on this compound would involve geometry optimization to find the lowest energy structure. Key properties such as orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors would be calculated.

Table 4.1.1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative of the type of data that would be generated and is not based on actual published results.)

| Parameter | Value | Description |

|---|---|---|

| Total Energy (Hartree) | -552.XXXX | The total electronic energy of the optimized geometry. |

| HOMO Energy (eV) | -6.XXXX | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy (eV) | 0.XXXX | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 7.XXXX | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.XXXX | A measure of the molecule's overall polarity. |

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more expensive, provide a more precise description of electron correlation, leading to more accurate energies and molecular properties. They would be used to validate the results obtained from DFT.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propyl and methoxymethyl groups suggests that this compound can exist in multiple conformations. A conformational analysis would be performed by systematically rotating the rotatable bonds (e.g., C-C bonds in the propyl chain, C-O, and O-C bonds in the methoxymethyl group) and calculating the energy of each resulting structure. This mapping creates a potential energy surface (PES) that identifies the most stable low-energy conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can reveal how the molecule behaves in different environments, such as in a vacuum or in a solvent like water or an organic solvent. These simulations provide insights into conformational flexibility, intermolecular interactions, and the solvation structure around the molecule, which are crucial for understanding its behavior in a realistic chemical or biological setting.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data. For this pyrazole (B372694) derivative, theoretical calculations could generate:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecular structure.

Vibrational Spectra (IR & Raman): The vibrational frequencies and intensities can be computed to help assign the peaks in experimental infrared and Raman spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) would be used to calculate electronic excitation energies and oscillator strengths, predicting the absorption wavelengths in the UV-visible spectrum.

Table 4.4.1: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is illustrative and not based on actual published results.)

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=N) | ~140 ppm |

| ¹H NMR | Chemical Shift (pyrazole ring H) | ~6.2, 7.4 ppm |

| IR | C-O-C Stretch Frequency | ~1100 cm⁻¹ |

| UV-Vis | λ_max (in Ethanol) | ~220 nm |

Computational Approaches to Reaction Mechanism Elucidation in Synthetic Pathways

Computational chemistry can be used to explore the mechanisms of chemical reactions. For the synthesis of this compound, which often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, computational methods could be used to:

Identify the transition state structures for each step of the reaction.

Calculate the activation energies to determine the rate-determining step.

Explain the regioselectivity of the reaction (i.e., why the substituents end up in their specific positions on the pyrazole ring).

This analysis would provide a detailed, atomistic understanding of the synthetic pathway, complementing experimental studies.

In Silico Prediction of Potential Molecular Target Interactions

The prediction of interactions between small molecules and biological macromolecules through computational methods, known as in silico prediction, is a cornerstone of modern drug discovery and chemical biology. For the compound this compound, while specific experimental data on its molecular targets are not extensively documented in publicly accessible databases, its structural features, particularly the pyrazole core, allow for predictions based on the known bioactivities of analogous compounds. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, indicating their ability to interact with a diverse range of biological targets. nih.govnih.gov

Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are instrumental in predicting these interactions. These methods leverage the three-dimensional structure of both the small molecule and potential protein targets to estimate the binding affinity and mode of interaction. For pyrazole derivatives, these studies have often pointed towards interactions with enzymes and receptors involved in key physiological and pathological processes. eurasianjournals.comjohnshopkins.edu

Given the wide range of activities reported for pyrazole-containing compounds, potential molecular targets for this compound can be inferred from computational studies on similar structures. These studies often reveal interactions with kinases, oxidoreductases, and other enzymes. For instance, various pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX), lipoxygenases, and protein kinases, which are implicated in inflammation and cancer. nih.govnih.gov Molecular docking studies on pyrazole derivatives frequently show that the pyrazole core can fit into the active sites of these enzymes, forming key interactions with amino acid residues. nih.gov

To provide a more concrete prediction of potential molecular targets for this compound, a hypothetical analysis based on common targets for pyrazole derivatives is presented below. This predictive data is generated by considering the structural alerts and known pharmacophores present in the pyrazole class of compounds.

Predicted Molecular Target Interactions for Pyrazole Scaffolds

| Target Class | Specific Example(s) | Predicted Type of Interaction | Rationale for Prediction |

| Kinases | Mitogen-activated protein kinases (MAPKs), Cyclin-dependent kinases (CDKs) | ATP-competitive inhibition | The pyrazole scaffold can mimic the adenine (B156593) region of ATP, forming hydrogen bonds with the hinge region of the kinase active site. |

| Oxidoreductases | Cyclooxygenases (COX-1, COX-2), Aldehyde oxidase (AO) | Active site inhibition | The planar pyrazole ring can fit into the hydrophobic channels of COX enzymes. The nitrogen atoms can coordinate with metal ions in the active site of metalloenzymes. |

| Nuclear Receptors | Estrogen receptor (ER), Androgen receptor (AR) | Antagonism or agonism | The overall shape and hydrophobicity of the molecule can allow it to bind to the ligand-binding domain of nuclear receptors. |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid receptors (CB1, CB2) | Allosteric or orthosteric modulation | The lipophilic nature of the propyl group and the overall structure can favor binding to the transmembrane domains of GPCRs. |

| Ion Channels | Voltage-gated sodium channels, Calcium channels | Channel blocking | The molecule's size and charge distribution may allow it to physically occlude the ion-conducting pore of the channel. |

It is imperative to underscore that these predictions are based on the general behavior of the pyrazole class of compounds and require experimental validation to confirm any actual biological activity of this compound. Future in silico studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the predicted interactions and the conformational changes that may occur upon binding. researchgate.net Furthermore, screening against a broader panel of protein targets using advanced machine learning and artificial intelligence-based prediction tools could uncover novel and unexpected interactions. eurasianjournals.com

Structure Activity Relationship Sar Elucidation and Design Principles

Systematic Design and Synthesis of 3-(methoxymethyl)-1-propyl-1H-pyrazole Analogues

The synthesis of pyrazole (B372694) derivatives can be achieved through various methods, including the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. This reaction's outcome is influenced by the electronic and steric effects of the substituents. For instance, the reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) can be catalyzed by nano-ZnO to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol in high yield.

Microwave-assisted synthesis has also been employed for the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehydes. A series of 1,5-bissubstituted pyrazole-3-carboxamides have been synthesized by condensing commercially available ketones with diethyl oxalate, followed by treatment with hydrazines and subsequent hydrolysis and amidation.

A general route to synthesizing analogues of this compound could involve the initial formation of a substituted pyrazole core, followed by the introduction or modification of the methoxymethyl and propyl groups. For example, starting with a suitable β-diketone, reaction with propylhydrazine (B1293729) would yield the 1-propylpyrazole core. Subsequent functionalization at the 3-position could be achieved through various synthetic transformations to introduce the methoxymethyl group.

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Key Features |

| 1,3-dicarbonyl compound | Substituted hydrazine (B178648) | Cyclocondensation | Substituted pyrazole | Versatile method, regioselectivity influenced by substituents. |

| Ketone | Diethyl oxalate | Condensation | Ethyl 2,4-dioxobutanoate | Intermediate for further pyrazole synthesis. |

| Hydrazone | POCl₃/DMF | Vilsmeier-Haack | Pyrazole-4-carbaldehyde | Microwave-assisted conditions can be used. |

| 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones | Thiosemicarbazide | Cyclization/Dehydration | 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles | Synthesis of trifluoromethyl-substituted pyrazoles. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Activity

QSAR studies are valuable tools for understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity. These models can predict the activity of newly designed compounds. For instance, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, indicating that the activity is influenced by adjacency distance matrix descriptors.

Genetic algorithm-based multiple linear regression (GA-MLR) has been used to create robust 2D-QSAR models for pyrazole derivatives as acetylcholinesterase inhibitors. These models have highlighted the importance of molecular volume and the number of multiple bonds. Furthermore, 5D-QSAR studies on 1H-pyrazole derivatives as EGFR inhibitors have shown the contributions of hydrogen bond acceptors, and hydrophobic and salt bridge fields to their activity.

| QSAR Model Type | Target | Key Descriptors | Findings |

| 2D-QSAR | EGFR kinase inhibitors | Adjacency distance matrix descriptors | Models improved after outlier removal. |

| 2D-QSAR (GA-MLR) | Acetylcholinesterase inhibitors | Molecular volume, number of multiple bonds | Correlated well with 3D-QSAR contour maps. |

| 5D-QSAR | EGFR inhibitors | Hydrogen bond acceptor, hydrophobic and salt bridge fields | Can be helpful in designing new EGFR inhibitors. |

| 2D-QSAR | Various cancer cell lines | Most significant molecular descriptors | Used to predict pIC50 values of synthesized pyrazole derivatives. |

Exploration of Steric, Electronic, and Lipophilic Effects of Substituents on Molecular Interactions

The biological activity of pyrazole derivatives is significantly influenced by the steric, electronic, and lipophilic properties of their substituents. For example, in a series of 1,3-diaryl-2-propen-1-ones, a QSAR model revealed a significant correlation between these parameters and anti-inflammatory activity.

Electron-withdrawing groups, such as a para-bromo substituent on an aromatic ring, can enhance neuroprotective activity. Conversely, replacing a polar group with a bulky hydrophobic one can reduce antidepressant effects. The addition of an N1-acetyl group to the pyrazole nucleus, in combination with polar substituents, appears to improve efficacy.

In the context of this compound, modifications to the propyl and methoxymethyl groups would be expected to impact activity. Increasing the lipophilicity of the propyl group (e.g., by replacing it with a longer alkyl chain) could enhance membrane permeability, while altering the electronic properties of the methoxymethyl group (e.g., by replacing the methyl with an electron-withdrawing group) could modulate interactions with a biological target.

Design of Focused Libraries to Probe Specific Molecular Recognition Elements

The design of focused libraries of pyrazole analogues allows for the systematic exploration of structure-activity relationships. By making targeted modifications to the pyrazole scaffold, researchers can probe specific molecular recognition elements of a biological target. For example, a library of 1,5-bissubstituted pyrazole-3-carboxamides was synthesized to explore the SAR of MALT1 inhibitors. This study revealed that phenyl rings at the 1- and 5-positions were important for potency.

Another approach involves hybrid-based design, where pharmacophores from different classes of active compounds are combined. This strategy was used to create pyrazole-pyridazine hybrids with anti-inflammatory properties.

| Library Design Strategy | Target | Key Findings |

| 1,5-bissubstituted pyrazole-3-carboxamides | MALT1 protease | Phenyl rings at positions 1 and 5 are important for activity. |

| Pyrazole-pyridazine hybrids | COX-2 | Trimethoxy derivatives showed high COX-2 inhibitory action. |

| Phenyl pyrazole inverse agonists | 5-HT₂ₐ receptor | Optimized for selectivity, solubility, and antiplatelet activity. |

Bioisosteric Replacement Strategies for Modulating Molecular Interactions

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound. In the context of pyrazole derivatives, the pyrazole ring itself can be replaced with other five-membered heterocycles such as thiazoles, triazoles, or imidazoles. This has been successfully applied to the cannabinoid receptor antagonist rimonabant (B1662492), where replacement of the pyrazole moiety yielded compounds with potent and selective CB1 antagonistic activity.

Furthermore, specific functional groups on the pyrazole ring can be replaced. For instance, the pyrazole 3-carboxamide moiety of rimonabant has been replaced with a 5-alkyl oxadiazole ring, leading to a new class of CB1 receptor antagonists. The pyrazole 5-aryl moiety has also been replaced with alkynylthiophenes. These strategies can be employed to optimize the pharmacokinetic and pharmacodynamic properties of this compound analogues.

| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Target |

| Pyrazole | Thiazole, Triazole, Imidazole | Cannabinoid bioisosteres | CB1 receptor |

| Pyrazole 3-carboxamide | 5-Alkyl oxadiazole | Oxadiazole derivatives | CB1 receptor |

| Pyrazole 5-aryl | Alkynylthiophene | Alkynylthiophene derivatives | CB1 receptor |

Mechanistic Investigations of Molecular Interactions and Cellular Modulation

In Vitro Assays for Enzyme Inhibition or Activation Profiling

No specific data from in vitro assays detailing the inhibitory or activation profile of 3-(methoxymethyl)-1-propyl-1H-pyrazole against any particular enzyme are available.

Receptor Binding Studies and Ligand-Receptor Interaction Characterization

There are no published receptor binding studies that characterize the affinity (e.g., Kᵢ, Kd, or IC₅₀ values) or the specific nature of the interaction between this compound and any receptor.

Investigation of Cellular Signaling Pathway Modulation in Controlled In Vitro Systems

Information regarding the effects of this compound on specific cellular signaling pathways in controlled in vitro systems is not present in the available literature.

Molecular Docking and Binding Free Energy Calculations to Elucidate Interaction Modes

While molecular docking is a common technique used to study pyrazole (B372694) derivatives, no specific studies have been found that report the results of docking this compound into the active site of any protein or calculate its binding free energy.

Studies on Selectivity and Promiscuity at the Molecular Level

Without primary screening and profiling data, the selectivity and potential for promiscuity of this compound at the molecular level have not been determined.

Kinetic Analysis of Compound-Target Interactions

No kinetic analyses (e.g., determining association or dissociation rates) for the interaction of this compound with a biological target have been reported.

Exploration of Advanced Applications in Chemical Research

Utility as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The architecture of 3-(methoxymethyl)-1-propyl-1H-pyrazole makes it a valuable building block in the synthesis of more complex organic molecules. The pyrazole (B372694) ring itself is a common scaffold in many biologically active compounds. mdpi.comnih.govnih.gov The presence of the N-propyl group and the C3-methoxymethyl group provides handles for a variety of chemical transformations, allowing for the construction of diverse molecular frameworks.

The methoxymethyl group can be readily converted into other functional groups. For instance, it can be deprotected to reveal a hydroxymethyl group, which can then be oxidized to an aldehyde or a carboxylic acid. This aldehyde or carboxylic acid functionality can subsequently be used in a range of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or amide couplings, to build more elaborate structures.

Furthermore, the pyrazole ring is amenable to various substitution reactions. The C4 and C5 positions of the pyrazole ring can be functionalized through electrophilic substitution reactions, introducing a range of substituents and further increasing the molecular diversity accessible from this starting material. While specific examples of the use of this compound in the total synthesis of complex natural products are not yet extensively documented in publicly available literature, its structural motifs are present in a variety of medicinally relevant pyrazole derivatives. The principles of pyrazole chemistry suggest its potential utility in constructing analogues of bioactive molecules.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Subsequent Reactions |

| This compound | Acidic hydrolysis | 3-(hydroxymethyl)-1-propyl-1H-pyrazole | Oxidation, Esterification, Etherification |

| 3-(hydroxymethyl)-1-propyl-1H-pyrazole | PCC, CH2Cl2 | 3-formyl-1-propyl-1H-pyrazole | Wittig reaction, Grignard addition, Reductive amination |

| 3-formyl-1-propyl-1H-pyrazole | KMnO4, base | 1-propyl-1H-pyrazole-3-carboxylic acid | Amide coupling, Esterification |

Potential as a Ligand in Coordination Chemistry and Catalysis

The pyrazole nucleus, with its two adjacent nitrogen atoms, is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. rsc.orgnih.govresearchgate.net The nitrogen atoms of the pyrazole ring in this compound can act as Lewis bases, donating their lone pair of electrons to a metal center to form stable coordination complexes. The N-propyl and C3-methoxymethyl substituents can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and catalytic activity.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through one of the pyrazole nitrogen atoms. | Transition metals (e.g., Pd, Pt, Ru, Rh) |

| Bidentate | Coordination through both pyrazole nitrogen atoms (bridging ligand). | Multiple metal centers |

| Bidentate (chelating) | Potential coordination involving a pyrazole nitrogen and the oxygen of the methoxymethyl group. | Lanthanides, Transition metals |

Application in Materials Science for Functional Polymer Design or Small Molecule Organic Materials

The incorporation of specific molecular functionalities into polymers and small molecule organic materials can impart them with unique and desirable properties. Pyrazole derivatives are known to exhibit interesting photophysical and electronic properties, making them attractive candidates for applications in materials science. researchgate.net

Although direct applications of this compound in this field are not yet reported, its structure suggests potential avenues for exploration. The pyrazole ring could be incorporated into the backbone or as a pendant group in a polymer chain. mdpi.comscirp.org The resulting polymers could exhibit enhanced thermal stability, specific photoluminescent properties, or act as sensors. For instance, the nitrogen atoms in the pyrazole ring could serve as binding sites for metal ions, leading to the development of polymer-based metal ion sensors.

In the realm of small molecule organic materials, pyrazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govtypeset.ionih.gov The methoxymethyl and propyl substituents on the pyrazole core of this compound could be modified to tune the molecule's fluorescence quantum yield, emission wavelength, and solubility in organic solvents, which are critical parameters for its performance in such applications.

Role as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The pyrazole scaffold is a key component of many pharmacologically active compounds, and derivatives of pyrazole are often used to probe the function of enzymes and receptors. evitachem.com

While specific studies employing this compound as a chemical probe are not yet in the public domain, its structural features suggest it could be a starting point for the design of such tools. For example, by modifying the propyl and methoxymethyl groups, it may be possible to develop selective ligands for specific biological targets. The pyrazole core can act as a scaffold to present various functional groups in a defined three-dimensional space, allowing for specific interactions with the binding pockets of proteins.

Furthermore, the pyrazole ring can be a bioisostere for other five-membered heterocyclic rings found in biologically active molecules, allowing for the systematic exploration of structure-activity relationships. The development of fluorescently labeled or radiolabeled derivatives of this compound could enable the visualization and quantification of its interactions with biological targets in living cells. nih.gov

Contribution to the Development of Novel Methodologies in Analytical Chemistry

The unique chemical properties of this compound could also be harnessed for the development of new analytical methods. For instance, its ability to form stable complexes with specific metal ions could be exploited for the development of new colorimetric or fluorometric methods for metal ion detection. nih.govtypeset.ioresearchgate.net

In chromatography, a compound with a well-defined structure and good stability like this compound could potentially serve as an internal standard for the quantification of other pyrazole-containing analytes in complex matrices. nih.gov An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to the sample to correct for variations in sample preparation and instrument response.

Moreover, derivatization of analytes with a reagent containing the this compound moiety could be used to enhance their detectability in techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.net The pyrazole group could improve the chromatographic behavior of the analyte or introduce a specific fragmentation pattern in mass spectrometry, facilitating its identification and quantification.

Future Directions and Emerging Research Avenues

Development of Machine Learning and Artificial Intelligence Models for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling rapid, large-scale in silico analysis. nih.gov For 3-(methoxymethyl)-1-propyl-1H-pyrazole, these computational tools offer a pathway to accelerate its development and explore its therapeutic potential.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Potential Impact |

| ADMET Prediction | To forecast the pharmacokinetic and toxicity profiles of novel analogues. | Reduce late-stage attrition of drug candidates; minimize animal testing. nih.gov |

| QSAR Modeling | To establish relationships between the structure of derivatives and their biological activity. | Guide rational design of more potent and selective compounds. |

| De Novo Design | To generate novel pyrazole-based structures with optimized properties. | Expand the chemical space around the core scaffold for new therapeutic targets. nih.gov |

| Target Identification | To predict potential biological targets based on structural similarity to known ligands. | Uncover new therapeutic applications and mechanisms of action. |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The efficiency of chemical synthesis and biological screening has been dramatically enhanced by automation. Integrating the synthesis of this compound derivatives into automated platforms could significantly accelerate the drug discovery process. These systems allow for the rapid creation of large libraries of related compounds by systematically varying substituents on the pyrazole (B372694) core. synplechem.com

Following synthesis, these compound libraries can be seamlessly transferred to High-Throughput Screening (HTS) platforms. nih.gov HTS allows for the simultaneous testing of thousands of compounds against a specific biological target, such as an enzyme or receptor. genescells.ru This approach would enable the rapid identification of derivatives of this compound with promising activity, which can then be selected for further, more detailed investigation. This synergy between automated synthesis and HTS creates a powerful engine for lead discovery and optimization. nih.gov

Exploration of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, provide real-time data on the chemical transformations occurring in a reaction vessel without the need for sampling. researchgate.net

Applying these techniques to the synthesis of this compound—for instance, during the key cyclocondensation step to form the pyrazole ring—could provide invaluable insights. evitachem.com Researchers could precisely monitor the consumption of reactants, the formation of intermediates, and the appearance of the final product. researchgate.net This data facilitates the fine-tuning of reaction parameters like temperature, pressure, and catalyst loading to maximize yield, improve purity, and ensure process safety and scalability.

Investigation of Supramolecular Assembly and Self-Organization Properties

Supramolecular chemistry explores the non-covalent interactions that govern how molecules assemble into larger, ordered structures. The molecular structure of this compound contains features that could potentially mediate such interactions, including the aromatic pyrazole ring capable of π–π stacking and a methoxymethyl group whose oxygen atom can act as a hydrogen bond acceptor. rwth-aachen.deresearchgate.net

Future research could investigate whether this compound or its derivatives can self-assemble into well-defined supramolecular structures like sheets or chains. nih.gov Understanding these properties is crucial for materials science applications and in the context of drug formulation, where the crystalline structure and intermolecular interactions can influence properties like solubility and bioavailability. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would be central to characterizing these potential assemblies.

Broadening the Scope of Synthetic Strategies to Access Novel Chemical Space

While established methods like condensation reactions exist for pyrazole synthesis, future work should focus on developing more advanced and versatile synthetic routes to access novel derivatives of this compound. evitachem.comresearchgate.net This involves exploring new catalytic systems, flow chemistry, and multicomponent reactions to build molecular complexity efficiently.

For example, late-stage functionalization techniques could be employed to modify the pyrazole core or its substituents, allowing for the rapid generation of diverse analogues from a common intermediate. enamine.net Developing regioselective synthesis methods would provide precise control over the placement of functional groups, which is critical for structure-activity relationship studies. researchgate.net By expanding the synthetic toolbox, chemists can create molecules that occupy novel regions of chemical space, increasing the probability of discovering compounds with unique biological activities. researchgate.net

Table 2: Advanced Synthetic Strategies for Pyrazole Derivatives

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Improved control over reaction conditions, enhanced safety, and easier scalability. |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Rapid diversification of the core structure to build a compound library. enamine.net |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a product. | High atom economy and efficiency; rapid construction of complex molecules. orientjchem.org |

| Photoredox Catalysis | Using light to initiate catalytic cycles for novel chemical transformations. | Access to unique reaction pathways under mild conditions. |

Contribution to the Fundamental Understanding of Pyrazole Chemistry in Biological Systems

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. orientjchem.orgnih.gov However, the precise mechanism of action for many pyrazole-containing compounds, including this compound, is not fully understood. evitachem.com It is believed to interact with biological targets like enzymes or receptors. evitachem.com

Detailed investigation into how this compound interacts with biological systems at a molecular level can provide fundamental insights applicable to the entire class of pyrazole drugs. Studies could employ techniques like chemical proteomics to identify its protein targets or structural biology to determine its binding mode. Elucidating these interactions would not only clarify the compound's specific biological role but also contribute to a broader understanding of how the electronic and steric properties of the pyrazole ring govern its function in a biological context. mdpi.com This knowledge is essential for the rational design of future therapeutic agents. globalresearchonline.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(methoxymethyl)-1-propyl-1H-pyrazole?

- The synthesis often involves condensation reactions between substituted propenones, hydrazine derivatives, and acids. For example, cyclocondensation of hydrazine with carbonyl precursors (e.g., β-ketoesters or α,β-unsaturated ketones) under reflux conditions in ethanol or acetic acid yields pyrazole cores. Subsequent functionalization (e.g., alkylation or methoxymethylation) introduces the 1-propyl and 3-(methoxymethyl) groups .

- Key reagents : Hydrazine hydrate, propionic acid, and methoxymethyl chloride.

- Example protocol : Reflux equimolar quantities of 3-(methoxymethyl)propenone and propylhydrazine in ethanol for 6–8 hours, followed by column chromatography for purification .

Q. How is the molecular structure of this compound confirmed experimentally?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks for the methoxymethyl group (δ ~3.3 ppm for OCH₃; δ ~4.2 ppm for CH₂O) and propyl chain (δ 0.9–1.6 ppm for CH₂/CH₃) are diagnostic .

- Mass spectrometry : Molecular ion peak at m/z 154.21 (C₈H₁₄N₂O) confirms the molecular formula .

- Single-crystal X-ray diffraction (if crystallized): Resolves bond lengths, angles, and dihedral angles between substituents (e.g., methoxymethyl vs. propyl orientations) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) and ethanol; limited solubility in water.

- Stability : Stable at room temperature under inert atmospheres. Hydrolytic degradation of the methoxymethyl group may occur under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Steric/electronic control : Use bulky directing groups (e.g., 3-methylbenzyl) to favor substitution at the 3-position. Computational modeling (DFT) predicts electron density distribution, guiding precursor design .

- Catalytic strategies : Transition-metal catalysts (e.g., Cu(I)) enhance selectivity in cyclization steps, as seen in triazole-pyrazole hybrid syntheses .

Q. What mechanistic insights explain contradictory biological activity reports for pyrazole analogs?

- Data contradiction analysis :

- Bioactivity variability : Differences in substituent positioning (e.g., 1-propyl vs. 5-propyl isomers) alter binding affinity to target enzymes .

- Assay conditions : Solvent polarity (e.g., DMSO vs. aqueous buffers) affects compound aggregation and false-negative results .

- Validation steps : Reproduce assays with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How do computational tools aid in optimizing reaction yields for this compound?

- Reaction optimization :

- DFT calculations : Simulate transition states to identify rate-limiting steps (e.g., cyclization barriers) .

- Machine learning : Train models on reaction databases to predict ideal solvent/catalyst combinations (e.g., THF/water mixtures improve yields by 15–20% ).

- Case study : Copper sulfate/ascorbate systems increase click reaction efficiency for pyrazole-triazole hybrids, achieving ~61% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.